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Abstract

Epilactose (4-O-[3-D-galactopyranosyl-D-mannose), a rare disaccharide and an epimer of
lactose, is emerging as a molecule of significant interest in the fields of food science, nutrition,
and therapeutics.[1] Initially identified in heat-treated dairy products, its presence is a result of
the chemical transformation of lactose.[1][2] Beyond its incidental formation, enzymatic
synthesis of epilactose has been a key area of research, unlocking its potential for various
applications. This technical guide provides a comprehensive overview of the discovery of
epilactose, its natural occurrence, and the analytical methods for its quantification.
Furthermore, it delves into its biological effects, particularly its role as a prebiotic and its
influence on mineral absorption, supported by detailed experimental protocols and pathway
visualizations.

Discovery and Natural Occurrence

Epilactose is not typically found in raw milk but is formed from lactose through the Lobry de
Bruyn-Alberda van Ekenstein transformation during heat treatment processes such as
pasteurization and ultra-high temperature (UHT) treatment.[2][3] This non-enzymatic
isomerization results in the conversion of the glucose moiety of lactose into mannose, yielding
epilactose.[1] Consequently, epilactose is present in extremely small quantities in
commercially available heat-treated milk and dairy products.[1] While its primary association is
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with dairy, some research has indicated the presence of epilactose in the marine microalga
Chlorella pyrenoidosa.[4][5]

Quantitative Data on Natural Occurrence and Enzymatic
Production

The concentration of epilactose in natural sources and the yields from enzymatic production
are critical parameters for research and industrial applications. The following tables summarize
the available quantitative data.

Table 1: Concentration of Epilactose in Milk Products

Reported
Milk Product Type Detection Method Concentration / Reference
Detection Limit

Detection Limit: 4.73

Milk Samples Dual HPLC Analysis [2]
mg/L
) » Extremely small
Heat-Treated Milk Not Specified N [1]
guantities
UHT Treated Products HPLC Minor amounts [3]

Table 2: Yields of Epilactose from Enzymatic Conversion of Lactose
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Enzyme Source

Substrate

Yield Reference

Cellobiose 2-
epimerase from
Caldicellulosiruptor

saccharolyticus

Lactose in Milk (1.5%
fat)

7.49 g/L (15.5%) after
24h at 50°C

Cellobiose 2-
epimerase from
Caldicellulosiruptor

saccharolyticus

Lactose in Milk (1.5%
fat)

6.57 g/L (13.6%) after

72h el

Cellobiose 2-
epimerase from
Flavobacterium

johnsoniae

Lactose in Milk

~30-33% [7]

Cellobiose 2-
epimerase from

Pedobacter heparinus

Lactose in Milk

~30-33% [7]

Recombinant
Cellobiose 2-
epimerase from
Caldicellulosiruptor
saccharolyticus in
Saccharomyces

cerevisiae

Lactose (50 g/L)

27% [8][9]

Cellobiose 2-
epimerase from
Thermoanaerobacteri

um saccharolyticum

Lactose

24% [10]

Cellobiose 2-
epimerase from

Dysgonomonas gadei

Lactose in Milk
Ultrafiltrate (Batch)

29.9% [11]

Cellobiose 2-
epimerase from

Dysgonomonas gadei

Lactose in Milk
Ultrafiltrate (EMR)

18.5% [11]
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Methodologies for Epilactose Analysis

Accurate quantification of epilactose, often in the presence of high concentrations of lactose
and other isomers like lactulose, requires robust analytical methods. High-Performance Liquid
Chromatography (HPLC) is the predominant technique employed for this purpose.

Dual High-Performance Liquid Chromatography (HPLC)
Analysis
A validated dual HPLC method allows for the precise separation and quantification of lactose,

lactulose, and epilactose in complex matrices like milk.[2][12]

Method 1: Quantification of Lactose and Epilactose[2]

Chromatographic System: HPLC coupled with a UV detector.

Pre-column Derivatization: Required for UV detection.

Stationary Phase: C18 column.

Mobile Phase: Eluent containing an ion-pair reagent.
Method 2: Quantification of Lactulose[2]

e Chromatographic System: HPLC coupled with an Evaporative Light Scattering Detector
(ELSD).

o Stationary Phase: Trimodal stationary phase (hydrophilic interaction, anion- and cation-
exchange properties).

o Mobile Phase: Acetonitrile/ammonium formate buffer.
Alternative HPLC Method[13]
o Chromatographic System: HPLC with a Refractive Index (RI) detector.

o Stationary Phase: Polymer-based amino HILIC column (e.g., Shodex VG-50 4E).
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o Mobile Phase: Acetonitrile/Methanol/Water (75/20/5).
e Flow Rate: 1.0 mL/min.

e Column Temperature: 40 °C.

Biological Significance and Signaling Pathways

Epilactose is recognized as a non-digestible carbohydrate with significant prebiotic effects.[1]
[14] It promotes the growth of beneficial gut bacteria such as Bifidobacterium and
Lactobacillus.[14] Furthermore, epilactose has been shown to enhance the intestinal
absorption of minerals like calcium and iron.[1][15][16]

Enzymatic Formation of Epilactose

The primary biotechnological route for epilactose production is the enzymatic conversion of
lactose using Cellobiose 2-epimerase (CEase) (EC 5.1.3.11).[15][17] This enzyme catalyzes
the epimerization of the D-glucose unit at the reducing end of lactose to a D-mannose unit.[15]
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Lactose Epimerization Epilactose

(B-D-galactopyranosyl-(1 — 4)-D-glucose) (B-D-galactopyranosyl-(1 - 4)-D-mannose)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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